

# Synthesis of N-(4-azepan-1-ylphenyl)guanidine: Application Notes and Detailed Protocols

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## Compound of Interest

Compound Name: *N*-(4-azepan-1-ylphenyl)guanidine

Cat. No.: B1420170

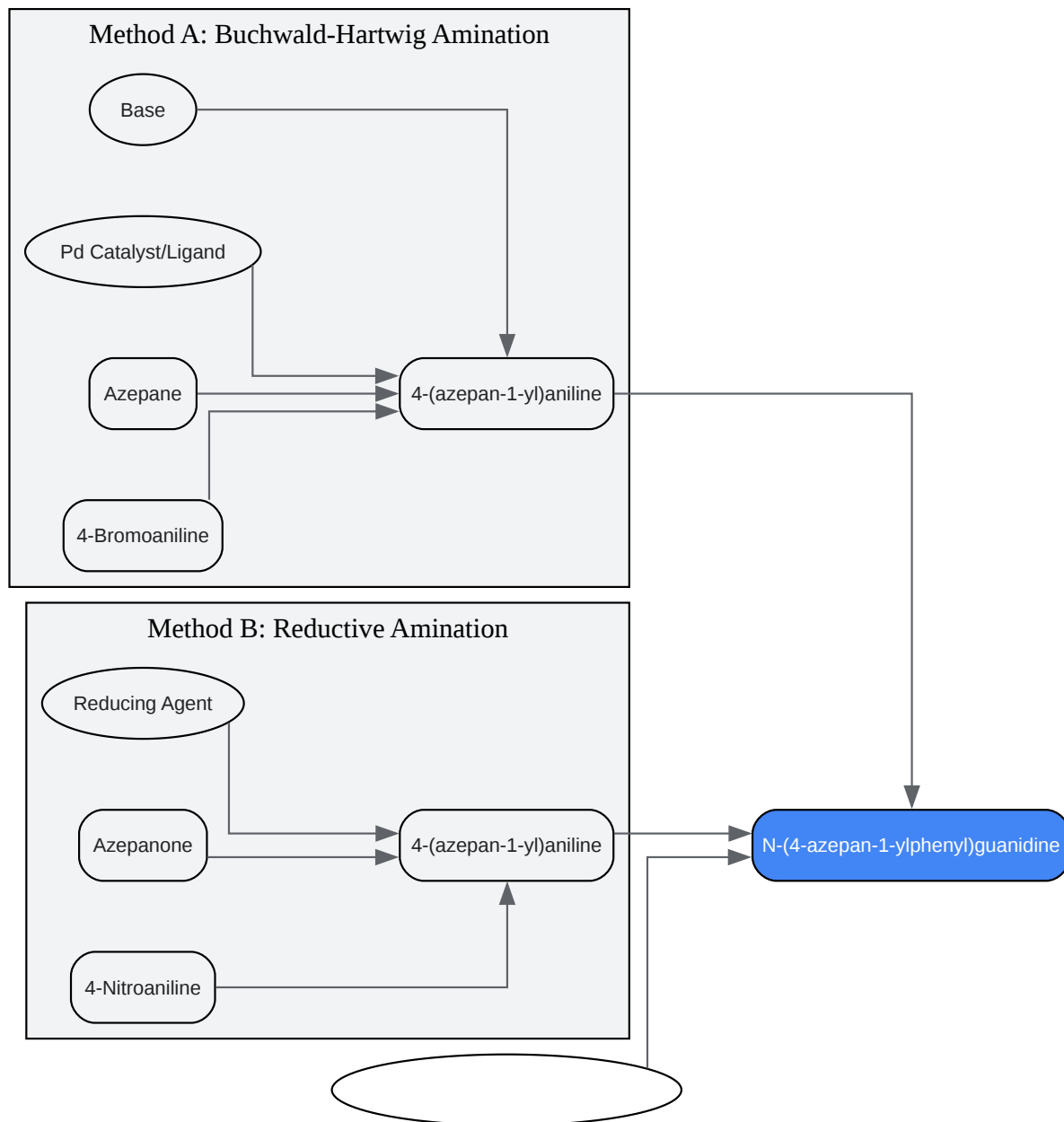
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This document provides detailed application notes and experimental protocols for the synthesis of **N-(4-azepan-1-ylphenyl)guanidine**, a substituted phenylguanidine compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the precursor 4-(azepan-1-yl)aniline, followed by the guanidinylation of the aniline derivative. Two common methods for the synthesis of the precursor are presented: the Buchwald-Hartwig amination and reductive amination. The subsequent guanidinylation is described using the highly effective reagent N,N'-di-Boc-N"-triflylguanidine.

## Overview of Synthetic Pathways

The synthesis of **N-(4-azepan-1-ylphenyl)guanidine** can be achieved through two primary routes for the key intermediate, 4-(azepan-1-yl)aniline. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.



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Caption: Synthetic workflow for **N-(4-azepan-1-ylphenyl)guanidine**.

## Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of **N-(4-azepan-1-ylphenyl)guanidine** via the described methods. Please note that yields and purity are dependent on specific reaction conditions and purification techniques.

Step	Method	Starting Materials	Typical Yield (%)	Typical Purity (%)	Reference Notes
Synthesis of 4-(azepan-1-yl)aniline	Buchwald-Hartwig Amination	4-Bromoaniline, Azepane	75-90	>95 (after column)	Yields are sensitive to catalyst and ligand choice.
Reductive Amination	4-Nitroaniline, Azepanone	60-80	>95 (after column)	Requires careful control of reducing agent addition.	
Guanidinylation	Using N,N'-di-Boc-N"-triflylguanidine	4-(azepan-1-yl)aniline, Guanidinylation reagent	80-95	>98 (after column)	Reaction is generally clean and high-yielding.

## Experimental Protocols

### Protocol 1: Synthesis of 4-(azepan-1-yl)aniline via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4-bromoaniline with azepane.

Materials:

- 4-Bromoaniline

- Azepane
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide ( $\text{NaOtBu}$ )
- Toluene, anhydrous
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To an oven-dried Schlenk flask, add  $\text{Pd}(\text{OAc})_2$  (2 mol%) and XPhos (4 mol%).
- Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
- Add anhydrous toluene to the flask.
- Add 4-bromoaniline (1.0 eq), azepane (1.2 eq), and sodium tert-butoxide (1.4 eq).
- Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-(azepan-1-yl)aniline.

## Protocol 2: Synthesis of 4-(azepan-1-yl)aniline via Reductive Amination

This protocol details the synthesis of the precursor via the reductive amination of 4-nitroaniline with azepanone.

### Materials:

- 4-Nitroaniline
- Azepanone (Hexamethyleneimine)
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE)
- Acetic acid (glacial)
- Standard reaction glassware

### Procedure:

- To a round-bottom flask, add 4-nitroaniline (1.0 eq) and azepanone (1.1 eq) in dichloroethane.
- Add a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield 4-(azepan-1-yl)aniline.

### Protocol 3: Guanidinylation of 4-(azepan-1-yl)aniline

This protocol describes the final step to produce **N-(4-azepan-1-ylphenyl)guanidine** using a highly efficient guanidinylation reagent.<sup>[1][2]</sup>

Materials:

- 4-(azepan-1-yl)aniline
- N,N'-bis(tert-butoxycarbonyl)-N"-triflylguanidine
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Standard reaction glassware

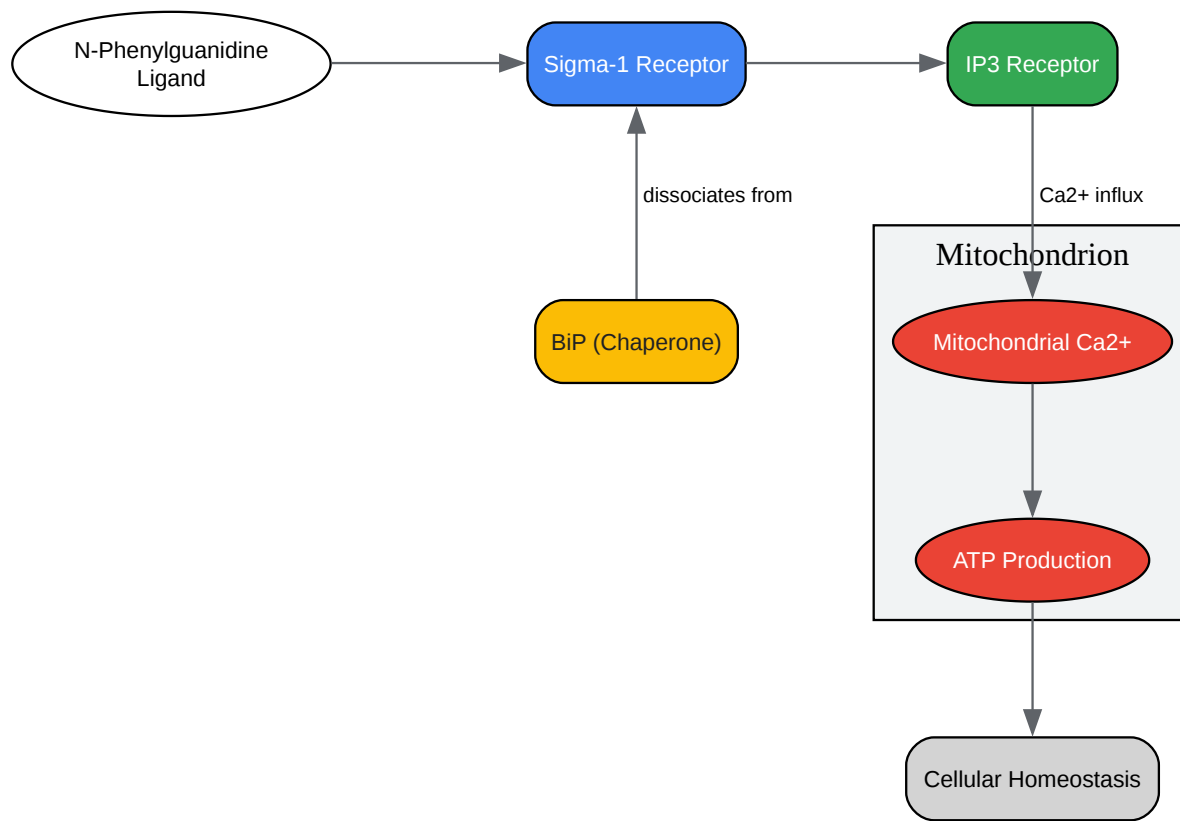
Procedure:

- Dissolve 4-(azepan-1-yl)aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- Add triethylamine (1.1 eq) to the solution.
- In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine (1.05 eq) in anhydrous dichloromethane.
- Add the solution of the guanidinylation reagent dropwise to the aniline solution at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected guanidine.
- For the deprotection step, dissolve the crude Boc-protected product in dichloromethane.
- Add trifluoroacetic acid (excess, typically 10-20 eq) and stir at room temperature for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain **N-(4-azepan-1-ylphenyl)guanidine**.

## Potential Biological Context: Sigma-1 Receptor Signaling

Phenylguanidine derivatives have been investigated for their activity as ligands for various receptors, including sigma receptors. The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium signaling and cellular stress responses.<sup>[1][2][3]</sup> Ligand binding to the sigma-1 receptor can influence downstream signaling pathways, making it a target of interest for neurodegenerative diseases, psychiatric disorders, and cancer.<sup>[2][3]</sup>



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Caption: Sigma-1 receptor signaling pathway.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization to achieve desired results.

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